molecular formula C9H11N3O5 B13162161 4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid

4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13162161
M. Wt: 241.20 g/mol
InChI Key: NCIATRUDZRXMSI-UHFFFAOYSA-N
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Description

4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C8H11N3O3. It is used as a reagent in various chemical syntheses, particularly in the development of LRRK2 modulators and janus kinase inhibitors, which are significant in the treatment of certain diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole with carboxylic acid derivatives under specific conditions. One common method includes the use of methanol (MeOH) as a solvent and palladium on carbon (Pd/C) as a catalyst. The reaction is carried out under hydrogen (H2) atmosphere at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation techniques.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide (H2O2) and other oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield various substituted pyrazole derivatives.

Scientific Research Applications

4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid is used in scientific research for:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the development of enzyme inhibitors and modulators.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly LRRK2 modulators and janus kinase inhibitors.

    Industry: In the production of specialty chemicals and intermediates for various applications.

Mechanism of Action

The mechanism of action of 4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as a modulator or inhibitor, altering the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-1-(oxan-4-yl)-1H-pyrazole
  • 4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Uniqueness

4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to act as a reagent in the synthesis of LRRK2 modulators and janus kinase inhibitors sets it apart from other similar compounds.

Properties

Molecular Formula

C9H11N3O5

Molecular Weight

241.20 g/mol

IUPAC Name

4-nitro-1-(oxan-4-yl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C9H11N3O5/c13-9(14)8-7(12(15)16)5-11(10-8)6-1-3-17-4-2-6/h5-6H,1-4H2,(H,13,14)

InChI Key

NCIATRUDZRXMSI-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N2C=C(C(=N2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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